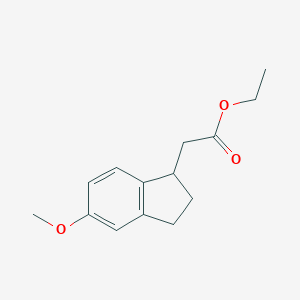
Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate
概要
説明
Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate, commonly referred to as MEMIA, is a chemical compound that has gained significant attention in scientific research. MEMIA is a synthetic compound that belongs to the class of indene derivatives, which have been extensively studied for their potential therapeutic applications.
作用機序
The mechanism of action of MEMIA is not fully understood. However, it has been suggested that MEMIA exerts its neuroprotective effects by modulating various signaling pathways in the brain. MEMIA has been shown to activate the Nrf2/ARE pathway, which plays a critical role in regulating the cellular antioxidant response. In addition, MEMIA has been shown to inhibit the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation.
生化学的および生理学的効果
MEMIA has been shown to possess various biochemical and physiological effects. MEMIA has been shown to reduce oxidative stress and inflammation in the brain, which are two key factors that contribute to the pathogenesis of neurodegenerative diseases. In addition, MEMIA has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. MEMIA has also been shown to possess analgesic properties and can reduce pain in animal models of neuropathic pain.
実験室実験の利点と制限
One of the major advantages of MEMIA is that it is a synthetic compound that can be easily synthesized in the laboratory. MEMIA is also relatively stable and can be stored for long periods of time. However, one of the limitations of MEMIA is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. In addition, the effects of MEMIA on human subjects have not been extensively studied, which limits its potential for clinical use.
将来の方向性
There are several future directions for MEMIA research. One potential direction is to further elucidate the mechanism of action of MEMIA. This could involve studying the effects of MEMIA on various signaling pathways in the brain. Another potential direction is to study the effects of MEMIA on human subjects. This could involve conducting clinical trials to evaluate the safety and efficacy of MEMIA in treating various diseases such as Alzheimer's disease. Finally, there is a need to develop more potent and selective derivatives of MEMIA that can be used as potential therapeutics.
科学的研究の応用
MEMIA has been studied extensively for its potential therapeutic applications in various diseases such as Alzheimer's, Parkinson's, and Huntington's disease. MEMIA has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain. In addition, MEMIA has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
特性
IUPAC Name |
ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-3-17-14(15)9-11-5-4-10-8-12(16-2)6-7-13(10)11/h6-8,11H,3-5,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJUZSOKYJHLAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC2=C1C=CC(=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

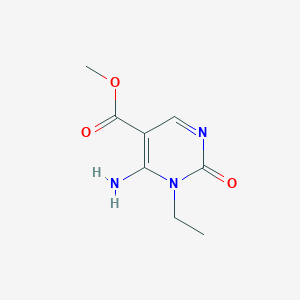

![4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carbonyl Chloride](/img/structure/B68992.png)
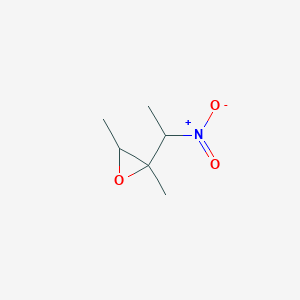
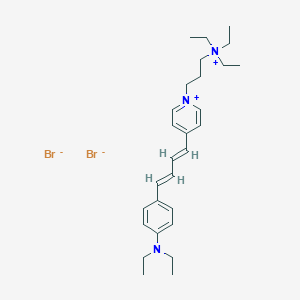
![Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate](/img/structure/B69000.png)

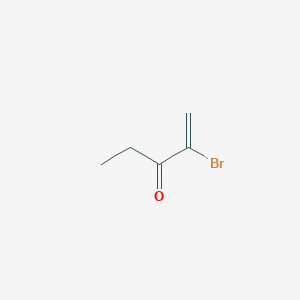
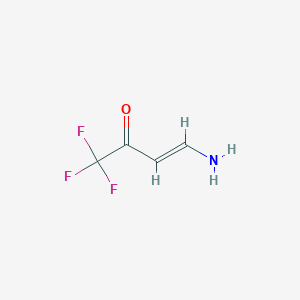
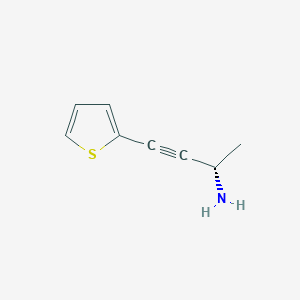
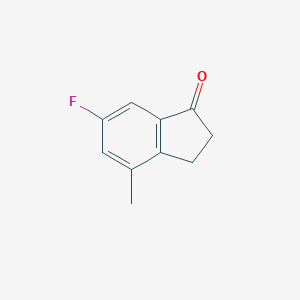
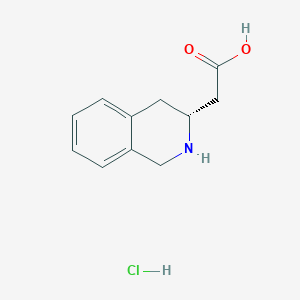
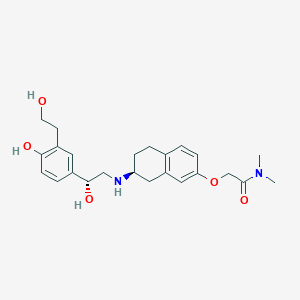
![3-Acetylimidazo[5,1-b]thiazole](/img/structure/B69024.png)